molecular formula C21H20N2O4 B2668836 N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide CAS No. 900881-92-7

N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide

Cat. No.: B2668836
CAS No.: 900881-92-7
M. Wt: 364.401
InChI Key: MXOSFUBFLGUWRY-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide is a complex organic compound that features a quinoline core fused with a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Quinoline Core Construction: The quinoline core is often constructed via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The benzodioxole and quinoline intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.

    Amidation: The final step involves the amidation of the coupled product with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinoline core, converting the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogenated or alkylated products.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells . Additionally, its potential as a COX inhibitor suggests it may interfere with the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide is unique due to its combination of the benzodioxole and quinoline moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-6-18(24)22-21-19(13-9-10-16-17(11-13)27-12-26-16)20(25)14-7-4-5-8-15(14)23(21)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOSFUBFLGUWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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